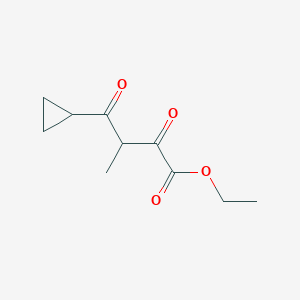

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Descripción

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and two oxo groups attached to a butanoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Propiedades

IUPAC Name |

ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)6(2)8(11)7-4-5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGJEXZUMXEBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclopropyl-3-methyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters and amides.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound has been utilized in research involving enzyme inhibition. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and the development of potential inhibitors.

- Protein-Ligand Interaction Studies : Researchers have employed ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate to study protein-ligand interactions, which are crucial in drug design and development.

Industry

- Production of Specialty Chemicals : Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is used in the industrial production of specialty chemicals and intermediates. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, researchers investigated the effects of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate on a specific enzyme involved in metabolic pathways. The compound was found to inhibit enzyme activity by binding to its active site, thereby blocking substrate access. This finding highlights its potential as a lead compound for developing new enzyme inhibitors.

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate. The study demonstrated that certain derivatives exhibited significant antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Similar structure but lacks the methyl group.

Ethyl 4- [4- (trifluoromethyl)phenyl]-2,4-dioxobutanoate: Contains a trifluoromethylphenyl group instead of a cyclopropyl group.

Uniqueness

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Actividad Biológica

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate has the molecular formula C₉H₁₄O₃ and features a cyclopropyl group attached to a butanoate backbone with two carbonyl groups at the 2 and 4 positions. This configuration contributes to its distinctive chemical properties, enhancing its reactivity and potential biological interactions.

The biological activity of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is primarily attributed to its interactions with various enzymes and receptors. The cyclopropyl group imparts rigidity to the molecule, which influences its binding affinity and selectivity towards specific biological targets. The presence of the diketone moiety allows for hydrogen bonding and other interactions that can enhance the compound's reactivity.

Biological Activity

Research indicates that ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial species, suggesting potential applications in antibiotic development .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug design targeting metabolic pathways in diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on similar diketone compounds demonstrated increased activity against Mycobacterium tuberculosis when modified with keto groups. This suggests that structural modifications in compounds like ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate could enhance their antimicrobial potency .

- Binding Affinity Studies : Research utilizing molecular docking simulations has indicated that ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate shows strong binding affinity to certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .

- Synthetic Pathways : Various synthetic routes have been explored for producing ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, emphasizing its role as a versatile precursor in organic synthesis aimed at developing biologically active compounds .

Comparative Analysis

To better understand the unique properties of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Ethyl 4-chloro-2,4-dioxobutanoate | Chlorine atom instead of cyclopropyl | Different electronic properties due to chlorine |

| Ethyl 4-methyl-2,4-dioxobutanoate | Methyl group instead of cyclopropyl | Altered sterics and reactivity |

| Ethyl 4-phenyl-2,4-dioxobutanoate | Phenyl group instead of cyclopropyl | Aromatic character influencing reactivity |

The presence of the cyclopropyl group in ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate imparts unique steric and electronic properties that differentiate it from these similar compounds. This structural feature may enhance its reactivity and selectivity in biological interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate under basic conditions. Key steps include:

- Reaction temperature: Maintained at 65°C for 20 hours under an inert atmosphere (N₂) to prevent side reactions .

- Acidification (HCl to pH 1) and extraction with EtOAc to isolate the product .

- Final yield optimization (64%) achieved through controlled ethanol recrystallization and purification .

- Data Table :

| Parameter | Value |

|---|---|

| Reaction Time | 20 h |

| Temperature | 65°C |

| Yield | 64% |

| Characterization | NMR, LC-MS |

Q. How can spectroscopic techniques (NMR, LC-MS) be applied to characterize Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate?

- Methodological Answer :

- NMR : Peaks at δ 14.62 (s, 1H, enolic proton) and δ 1.89 (tt, cyclopropane ring protons) confirm the keto-enol tautomerism and cyclopropane moiety .

- LC-MS : A molecular ion peak at m/z 185.0 [M + H]+ validates the molecular weight .

- IR Spectroscopy : Can detect carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹, though this data is not explicitly provided in the evidence.

Q. What are the key challenges in isolating and purifying Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate?

- Methodological Answer :

- Tautomeric Instability : The compound exists in keto-enol forms, complicating crystallization. Stabilization via low-temperature crystallization or derivatization is recommended .

- Purity Issues : Trace cyclopropyl methyl ketone or diethyl oxalate may persist. Column chromatography (silica gel, hexane/EtOAc) improves purity .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Ring Strain : The cyclopropane group increases electrophilicity at the β-diketo moiety, enhancing reactivity with nucleophiles (e.g., amines, hydrazines) .

- Steric Effects : The 3-methyl substituent may hinder access to the carbonyl groups, necessitating bulky catalysts for asymmetric transformations .

- Comparative Data :

| Compound | Reactivity with NH₂OH |

|---|---|

| Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate | Faster due to ring strain |

| Ethyl 3-methyl-2,4-dioxobutanoate (no cyclopropane) | Slower, lower electrophilicity |

Q. What computational methods are used to predict the electronic structure and tautomeric equilibrium of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict the enol form’s stability, driven by intramolecular hydrogen bonding .

- Molecular Dynamics (MD) : Simulates solvent effects on tautomer distribution (e.g., ethanol stabilizes the enol form) .

- Key Insight : Computational data aligns with experimental NMR results showing dominant enol tautomers in CDCl₃ .

Q. Are there known biological activities of Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, and how are they assessed?

- Methodological Answer :

- Antimalarial Screening : The compound is a precursor in synthesizing pyrazolopyridine carboxamides, tested against Plasmodium falciparum strains (e.g., IC₅₀ assays) .

- Enzyme Inhibition Studies : Molecular docking (AutoDock Vina) evaluates interactions with Plasmodium ABC transporters (e.g., PfABCI3) .

- Data Table :

| Assay Type | Target | Outcome |

|---|---|---|

| IC₅₀ | Pf3D7 (malaria strain) | Active at µM range |

| Docking Score | PfABCI3 | High binding affinity (-9.2 kcal/mol) |

Contradictions and Limitations

- Synthesis Yield : While reports a 64% yield, other routes (e.g., microwave-assisted synthesis) may improve efficiency but are not documented in the provided evidence.

- Biological Data : Antimalarial activity is inferred from derivative studies; direct evidence for the parent compound is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.